Boc-L-valine

Catalog No.
S750047
CAS No.
13734-41-3
M.F
C10H19NO4
M. Wt
217.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-valine

CAS Number

13734-41-3

Product Name

Boc-L-valine

IUPAC Name

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

SZXBQTSZISFIAO-ZETCQYMHSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

Boc-L-valine;13734-41-3;Boc-Val-OH;N-(tert-Butoxycarbonyl)-L-valine;(S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoicacid;N-Boc-L-valine;(S)-2-(Boc-amino)-3-methylbutyricacid;tert-Butoxycarbonylvaline;N-tert-Butoxycarbonyl-L-valine;N-tert-Butoxycarbonylvaline;tert-Butoxycarbonyl-L-valine;n-(tert-butoxycarbonyl)-l-valin;N-tert-Butyloxycarbonyl-L-valine;SZXBQTSZISFIAO-ZETCQYMHSA-N;MFCD00065605;SBB028543;Boc-L-Val-OH;(TERT-BUTOXYCARBONYL)-L-VALINE;(2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoicacid;N-((1,1-Dimethylethoxy)carbonyl)-L-valine;N-[(1,1-Dimethylethoxy)carbonyl]-L-valine;L-Valine,N-[(1,1-dimethylethoxy)carbonyl]-;L-Valine,N-((1,1-dimethylethoxy)carbonyl)-;N-alpha-t-BOC-L-VALINE;(2S)-2-[(tert-butoxy)carbonylamino]-3-methylbutanoicacid

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Protection of the Amino Terminus:

  • The Boc group (tert-Butoxycarbonyl) in Boc-L-valine acts as a protecting group for the amino terminus (N-terminus) of the amino acid. This prevents unwanted reactions during peptide chain elongation.

Solid-Phase Peptide Synthesis (SPPS):

  • Boc-L-valine is a popular choice for solid-phase peptide synthesis, a widely used technique for creating peptides in a controlled manner. The Boc group ensures the selective formation of peptide bonds between desired amino acids.
  • Boc-L-valine allows for the incorporation of the essential amino acid L-valine into peptide sequences. Valine plays a crucial role in protein structure and function.

Synthesis of Isotope-Labeled Peptides:

  • Isotope-labeled Boc-L-valine can be used to create peptides with specific isotopes incorporated into their structure. These isotopically labeled peptides are valuable tools for studying protein-protein interactions and protein function using techniques like mass spectrometry.

Research on Peptide-Based Therapeutics:

  • Boc-L-valine finds application in the development of novel peptide-based drugs. The ability to precisely control the sequence of amino acids in peptides using Boc-L-valine allows for the creation of molecules with targeted therapeutic properties.
Origin

Boc-L-valine is a derivative of the naturally occurring amino acid L-valine. It is not found naturally but is synthesized in the lab.

Significance

Boc-L-valine plays a crucial role in peptide synthesis. The "Boc" group (tert-butoxycarbonyl) acts as a protecting group for the amino group (NH2) of valine. This protection allows for the controlled formation of peptide bonds between Boc-L-valine and other amino acids, enabling the creation of desired peptide sequences for research purposes [].

Source

[] Boc-Val-OH = 99.0% T 13734-41-3 - Sigma-Aldrich:


Molecular Structure Analysis

Boc-L-valine possesses a unique structure with several key features:

  • Central Carbon Chain

    The core structure is a four-carbon chain with a methyl group attached to the second carbon (Cβ) - characteristic of the amino acid valine.

  • Carboxylic Acid Group

    A carboxylic acid group (COOH) is present at one end of the chain, contributing to the acidic properties of the molecule.

  • Amino Group (Protected)

    The amino group (NH2) of valine is masked by a Boc group (tert-butoxycarbonyl). This bulky group prevents unwanted reactions with the amino group during peptide synthesis.

  • Chirality

    The presence of a chiral center (the carbon atom bonded to the amino, carboxylic acid, and side chain) makes Boc-L-valine an L-stereoisomer. This specific chirality is essential for its biological function when incorporated into peptides.

Notable Aspects:

  • The Boc group is easily removed under specific conditions (acidic treatment) to reveal the free amino group for peptide bond formation.
  • The overall structure allows Boc-L-valine to participate in reactions typical of amino acids while protecting the crucial amino group for controlled peptide synthesis.

Chemical Reactions Analysis

Synthesis

Boc-L-valine can be synthesized through various methods, often involving the reaction of L-valine with tert-butyl chloroformate (Boc anhydride).

Deprotection

The Boc group can be selectively removed using mild acidic conditions (e.g., trifluoroacetic acid) to generate the free amino group of valine, which is essential for peptide bond formation.

Peptide Bond Formation

The deprotected Boc-L-valine can react with the C-terminus (carboxyl group) of another amino acid, forming a peptide bond. This process can be repeated to create peptides with a desired sequence of amino acids.

Balanced Chemical Equation (Deprotection):

Boc-Val-OH + CF3COOH ----> Val-OH + Boc-Cl + CO2

Source

N-(tert-Butoxycarbonyl)-L-valine 13734-41-3 | Tokyo Chemical Industry (India) Pvt. Ltd.:

Other Relevant Reactions

Physical And Chemical Properties Analysis

  • Melting Point: 128-132 °C [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide, and methanol []; slightly soluble in water.
  • Stability: Stable under dry conditions at room temperature. However, prolonged storage or exposure to moisture can lead to decomposition.

XLogP3

1.5

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 15 of 16 companies (only ~ 6.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

13734-41-3

Wikipedia

Boc-L-Valine

General Manufacturing Information

L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-: INACTIVE

Dates

Modify: 2023-08-15
Filippini et al. Visible light-driven conjunctive olefination. Nature Chemistry, DOI: 10.1038/s41557-021-00807-x, published online 4 November 2021

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